molecular formula C4H2Br2N2O B041542 3,5-Dibromo-2-hydroxypyrazine CAS No. 21943-15-7

3,5-Dibromo-2-hydroxypyrazine

Cat. No. B041542
CAS RN: 21943-15-7
M. Wt: 253.88 g/mol
InChI Key: NHVGHXUOFWEOSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Bioconversion methods have been explored for the synthesis of related pyrazine derivatives. For instance, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. demonstrates the potential for biotechnological synthesis of pyrazine derivatives (Wieser et al., 1997).
  • Another approach involves the synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone, showcasing a green method for pyrazine synthesis (Song et al., 2017).

Molecular Structure Analysis

  • The study of the molecular structure of related compounds like 2,5-dichloro-3-methoxypyrazine can provide insights into the structural characteristics of 3,5-Dibromo-2-hydroxypyrazine. X-ray structure determination has been used to analyze such compounds (Carter & Boer, 1972).

Chemical Reactions and Properties

  • Research on the reactivity of halogen atoms in pyrazine derivatives, such as the study of 3,5-dibromo- and 3,5-dichloro-2,4-dihydroxypyridine, can shed light on the chemical reactions and properties of 3,5-Dibromo-2-hydroxypyrazine (Hertog et al., 2010).

Physical Properties Analysis

  • The physical properties of pyrazine derivatives can be inferred from studies on similar compounds. For example, the vibrational spectra of 3-amino-5-hydroxypyrazole offer insights into the physical characteristics of related pyrazines (Swaminathan et al., 2009).

Scientific Research Applications

  • Enzyme Ligand Potential : 2,6-Dihydroxy-3,5-diphenylpyrazine, a related compound, shows promise as a ligand for various enzymes, indicating potential applications in enzymology and pharmaceuticals (Cheeseman & Godwin, 1971).

  • Biotransformation in Tuberculostatic Production : The acid-base properties of 5-hydroxypyrazine-2-carboxylic acid, another related compound, are crucial in optimizing biotransformation processes for tuberculostatic production (Sak-Bosnar & Kovar, 2005).

  • Medicinal Chemistry and Bio-conjugation : Dibromo-triazoles and their amino derivatives, which can be synthesized easily, demonstrate high biological activity and low toxicity. These properties make them suitable for use in medicinal chemistry, bio-conjugation, and materials chemistry (Yu et al., 2014).

  • Synthetic Chemistry Applications : The palladium-catalyzed regioselective cross-coupling reaction in N-(3,5-dibromo-2-pyridyl)piperazines enables the synthesis of 3,5-disubstituted pyridylpiperazines, suggesting applications in synthetic organic chemistry (Hikawa & Yokoyama, 2010).

  • Antituberculous Agents : Agrobacterium sp. DSM 6336 can bioconvert 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a versatile building block for new antituberculous agents (Wieser et al., 1997).

  • Non-Linear Optical Materials : New fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazines exhibit potential as non-linear optical materials due to their large dipole moment differences and solvatochromism depending on solvent polarity (Jaung et al., 1996).

  • Green Chemistry : A one-pot synthesis method for 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone offers an environmentally friendly approach in chemical synthesis (Song et al., 2017).

  • Improved Synthesis Methods : The Jones synthesis of 2-hydroxypyrazines has been enhanced, leading to better regioselectivity and yield, beneficial for applications in medicinal chemistry (Legrand & Janin, 2022).

Safety And Hazards

3,5-Dibromo-2-hydroxypyrazine is harmful if swallowed and causes serious eye damage . Protective measures include wearing protective gloves, clothing, and eye/face protection . In case of ingestion or contact with eyes, medical help should be sought immediately .

properties

IUPAC Name

3,5-dibromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVGHXUOFWEOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587728
Record name 3,5-Dibromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-hydroxypyrazine

CAS RN

21943-15-7
Record name 3,5-Dibromo-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21943-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromopyrazin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-1,2-dihydropyrazin-2-one
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Synthesis routes and methods

Procedure details

A solution of 12.65 g of 2-amino-3,5-dibromo-pyrazine and 18.5 ml of 96% sulfuric acid is added dropwise to a solution of 3.45 g of sodium nitrite and 27.5 ml of 96% sulfuric acid at 0° to 5° C. The mixture is then allowed to warm to 20° C. in the course of 2 hours and is stirred at 20°-25° C. for a further 15 hours. The reaction mixture is poured into ice and the product is filtered off, washed with ice-water and dried to give 5.8 g of 3,5-dibromo-pyrazin-2-one.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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